LogP & H-Bonding vs. Thiadiazole Sulfonamide Core
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide (WAY-115654) exhibits a measured LogP of 2.99 with 2 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) . In contrast, 5-ethyl-1,3,4-thiadiazole-2-sulfonamide—the compound lacking the sulfamoylphenyl-benzamide extension—has a substantially lower molecular weight (193.3 g/mol) and reduced hydrogen-bonding capacity [1]. The higher LogP and greater number of HBA of the target compound indicate stronger hydrophobic interactions and hydrogen-bonding potential with protein binding pockets, directly affecting membrane permeability and target residence time.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.99; HBD = 2; HBA = 7; MW = 388.46 Da |
| Comparator Or Baseline | 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide: LogP approximately 0.85 (estimated); MW = 193.3 Da |
| Quantified Difference | ΔLogP ≈ +2.14 (target more lipophilic); MW difference +195.16 Da |
| Conditions | Calculated LogP values from ChemSrc and PubChem; hydrogen bond donor/acceptor counts from structural analysis |
Why This Matters
For procurement decisions, the >2-unit LogP increase translates to markedly different solubility and membrane partitioning behavior, making the target compound unsuitable for direct substitution with the simpler thiadiazole-sulfonamide core in cell-based assays.
- [1] PubChem. 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide. CAS 66464-91-3. MW 193.3 g/mol. View Source
